3-Chloro-2-((3,3-difluorocyclobutyl)methoxy)pyridine

Descripción general

Descripción

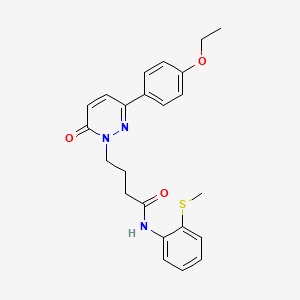

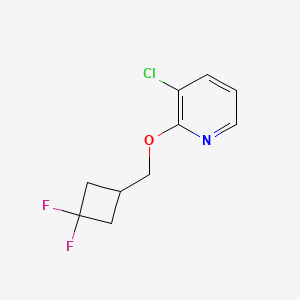

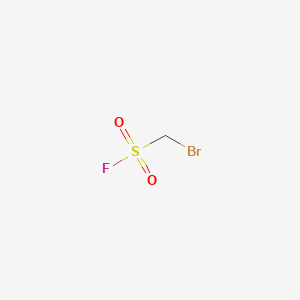

3-Chloro-2-((3,3-difluorocyclobutyl)methoxy)pyridine is a versatile chemical compound with diverse applications in scientific research. It is a pharmaceutical raw material and is also used in medicine . The molecular formula is C10H10ClF2NO .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a methoxy group and a 3,3-difluorocyclobutyl group attached. The average mass of the molecule is 233.642 Da, and the monoisotopic mass is 233.041901 Da .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The synthesis and reactivity of chloro- and methoxy-substituted pyridines are significant for developing new chemical reactions and materials. For instance, the study on Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine highlights the use of a selective chlorinating reagent, providing a pathway for synthesizing complex pyridine derivatives under mild conditions (Xia Liang, 2007). Similarly, research on Reactions of caesium fluoroxysulphate with pyridine demonstrates the versatility of pyridine derivatives in reacting with different solvents to produce a range of products, emphasizing the role of solvent in determining product distribution (S. Stavber & M. Zupan, 1990).

Molecular Structure Analysis

The molecular structure of substituted pyridines, including those with chloro and methoxy groups, is crucial for understanding their reactivity and potential applications. The Investigation by X-Ray Single Crystal Diffraction of 1-(arylchloromethyl)pyridinium chlorides provides insight into the reactivity of these compounds, demonstrating the stability of the exocyclic N-C bond which influences nucleophilic substitution reactions (O. Kataeva et al., 1998).

Application in Synthesis of Complex Molecules

Substituted pyridines serve as intermediates in synthesizing complex molecules for various applications. For example, the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones highlights the utility of methoxy-substituted pyridines in preparing compounds relevant for agrochemicals and medicinal chemistry (F. Ghelfi et al., 2003).

Catalysis and Ligand Design

Chloro- and methoxy-substituted pyridines also play roles in catalysis and ligand design, where their specific reactivity and bonding characteristics can be exploited. The study on Transition Metal Complexes with Sterically Demanding Ligands discusses the synthesis of novel rhodium(I) and iridium(I) methyl complexes using methoxy-substituted pyridines, indicating their potential in catalytic applications (Stefan Nückel and P. Burger, 2001).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-chloro-2-[(3,3-difluorocyclobutyl)methoxy]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF2NO/c11-8-2-1-3-14-9(8)15-6-7-4-10(12,13)5-7/h1-3,7H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKGILDBIWHCDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)COC2=C(C=CC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2742937.png)

![N-butyl-7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2742940.png)

![(3S,4S)-1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-(trifluoromethyl)pyrrolidine-3-carboxamide](/img/structure/B2742944.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]pteridin-4-one](/img/structure/B2742948.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2742955.png)

![1-(benzo[d]thiazol-2-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide](/img/structure/B2742956.png)